molecular formula C21H25N3O3 B2880251 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione CAS No. 2034500-01-9

1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione

Cat. No.: B2880251
CAS No.: 2034500-01-9
M. Wt: 367.449
InChI Key: WZWSDVOAFLPJND-UHFFFAOYSA-N
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Description

1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring, a piperidine ring, and a phenylbutane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between 2,6-dimethylpyrimidine and an appropriate aldehyde or ketone under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidine ring.

    Formation of the Phenylbutane Backbone: The final step involves the coupling of the phenylbutane moiety to the piperidine-pyrimidine intermediate through a series of reactions, such as Friedel-Crafts acylation or alkylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the compound, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **1-(3-(Pyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione
  • 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-4-phenylbutane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-15-13-20(23-16(2)22-15)27-18-9-6-12-24(14-18)21(26)11-10-19(25)17-7-4-3-5-8-17/h3-5,7-8,13,18H,6,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWSDVOAFLPJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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